texas red-X

描述

Historical Context and Evolution of Red-Emitting Fluorophores in Research

The advent of fluorescent dyes has significantly advanced biological research by enabling the visualization of cellular structures and processes with high spatial and temporal resolution. photonics.comlabinsights.nl Early fluorescent probes often emitted in the UV/blue region, which presented challenges due to cellular autofluorescence in these wavelengths. photonics.com This limitation drove the development of fluorophores with emission spectra shifted towards the green, red, and near-infrared regions, where autofluorescence is typically lower. photonics.comnih.gov

Rhodamine derivatives have historically been important red-emitting fluorophores. thermofisher.comdianova.com Texas Red, the sulfonyl chloride derivative of sulforhodamine 101, emerged as a key red dye and has been used for many years in applications like dual-laser multiparameter flow cytometry and fluorescence microscopy. wikipedia.orgnih.govthermofisher.com However, the original Texas Red sulfonyl chloride presented challenges, including susceptibility to hydrolysis and limited solubility in water, which could complicate conjugation to certain biomolecules and sometimes lead to precipitation of antibody-dye conjugates. nih.govthermofisher.com

The evolution of red-emitting fluorophores has focused on improving spectral properties, photostability, solubility, and conjugation efficiency. The development of Texas Red-X, with its aminohexanoyl spacer and often presented as a succinimidyl ester, represents an improvement over the original Texas Red. aatbio.comaatbio.comnih.gov This modification aimed to address some of the limitations of the parent dye, facilitating more efficient and reproducible labeling of biomolecules. aatbio.com Other red-emitting dyes and their derivatives, such as Lissamine Rhodamine B, Cy3, Cy5, and Alexa Fluor 594, have also been developed and refined, offering researchers a broader palette of red and far-red options with varying properties. thermofisher.comdianova.comthermofisher.comfishersci.nonih.govnih.govnih.govnih.govcenmed.comcenmed.comuni.lunih.govlabsolu.calabsolu.caguidetopharmacology.orgfishersci.itnih.govberkeley.edu

Significance of this compound in Advancing Fluorescent Labeling Technologies

This compound holds significant importance in advancing fluorescent labeling technologies primarily due to its improved conjugation properties compared to the original Texas Red. The inclusion of the aminohexanoyl spacer ("X") enhances the separation between the fluorophore and the molecule being labeled, which can lead to reduced quenching and potentially brighter conjugates. aatbio.comaatbio.com This spacer also contributes to improved water solubility, simplifying the labeling process, particularly for biomolecules that are sensitive to organic solvents or require conjugation in aqueous environments. thermofisher.comaatbio.com

This compound, commonly available as a succinimidyl ester, is highly reactive towards primary amines, making it a versatile tool for labeling proteins, antibodies, peptides, and amino-modified oligonucleotides. aatbio.combio-techne.comidtdna.comidtdna.com The efficiency and higher yield of conjugation with this compound succinimidyl ester have been noted as superior to the original Texas Red sulfonyl chloride. aatbio.comaatbio.com This improved labeling efficiency allows for the creation of bright red-fluorescent bioconjugates. aatbio.com

While this compound offers advantages, the field of fluorescent labeling continues to evolve. Dyes like Alexa Fluor 594 have been introduced as alternatives to Texas Red, often cited for superior brightness, photostability, and water solubility, further pushing the capabilities of fluorescent labeling technologies. thermofisher.comdianova.comthermofisher.com Nevertheless, this compound remains a widely used and valuable fluorophore in many research applications.

Scope and Research Imperatives for this compound Applications

The scope of this compound applications in life sciences research is broad, encompassing various techniques where stable and bright red fluorescence is required. It is frequently used in:

Fluorescence Microscopy: For visualizing cellular structures and localization of labeled molecules. wikipedia.org

Immunohistochemistry: Labeling antibodies for detecting specific antigens in tissue samples. wikipedia.org

Flow Cytometry: Staining cells for analysis and sorting based on fluorescent signals. wikipedia.orgnih.gov

Fluorescent In Situ Hybridization (FISH): As a molecular beacon to highlight specific DNA or RNA sequences. wikipedia.org

Protein Labeling: Conjugating to proteins and peptides to track their movement and interactions. labinsights.nl

Nucleic Acid Labeling: Attaching to oligonucleotides for various molecular biology applications. idtdna.comidtdna.com

This compound's spectral properties, with excitation around 595 nm and emission around 615 nm, make it suitable for multicolor experiments when combined with fluorophores emitting at different wavelengths, such as green-emitting dyes like FITC or Alexa Fluor 488. wikipedia.orgaatbio.comthermofisher.comdianova.com

Research imperatives related to this compound and similar red-emitting fluorophores include the ongoing need for dyes with enhanced photostability to withstand prolonged imaging sessions without significant signal loss. Improving quantum yield and extinction coefficients remains crucial for increasing sensitivity, particularly when detecting low-abundance targets. nih.gov Efforts also continue to develop fluorophores with even better water solubility and reduced non-specific binding to minimize background noise and improve signal-to-noise ratios in complex biological samples. dianova.comaatbio.com While newer dyes like Alexa Fluor 594 may offer improved properties in some areas, understanding the specific characteristics and optimal applications of this compound remains relevant for researchers selecting appropriate fluorescent probes for their experiments. thermofisher.comdianova.comthermofisher.com

Here is a table summarizing some key spectral properties of this compound:

| Property | Value | Source |

| Excitation Maximum | ~595 nm | wikipedia.orgaatbio.com |

| Emission Maximum | ~615 nm | wikipedia.orgaatbio.com |

| Extinction Coefficient | ~85,000 M⁻¹cm⁻¹ | wikipedia.org |

Note: Values may vary slightly depending on the solvent and specific conjugate.

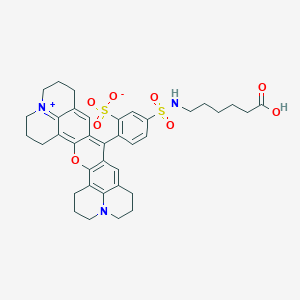

Structure

3D Structure

属性

IUPAC Name |

5-(5-carboxypentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41N3O8S2/c41-32(42)12-2-1-3-15-38-49(43,44)25-13-14-26(31(22-25)50(45,46)47)33-29-20-23-8-4-16-39-18-6-10-27(34(23)39)36(29)48-37-28-11-7-19-40-17-5-9-24(35(28)40)21-30(33)37/h13-14,20-22,38H,1-12,15-19H2,(H-,41,42,45,46,47) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFZZTBWWJNFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)O)S(=O)(=O)[O-])CCC7 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099599 | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199745-67-0 | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199745-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Functional Characteristics Relevant to Research Applications

Design and Functional Modifications of Texas Red-X for Enhanced Research Utility

This compound is designed to improve upon the properties of the original Texas Red dye, particularly in bioconjugation applications. The primary modification involves the inclusion of a spacer group between the fluorophore and the reactive moiety used for conjugation thermofisher.comtargetmol.comfishersci.se.

Role of the Aminohexanoyl Spacer ("X" Modification) in Bioconjugation Efficiency

The "X" in this compound refers to an additional seven-atom aminohexanoyl spacer arm thermofisher.comtargetmol.comfishersci.se. This spacer serves several crucial functions in enhancing bioconjugation efficiency and the performance of the resulting conjugates. It helps to physically separate the fluorophore from the biomolecule to which it is conjugated, which can minimize unwanted interactions between the dye and the biomolecule targetmol.comfishersci.seaatbio.com. Such interactions could potentially perturb the biomolecule's function or alter the photophysical properties of the dye targetmol.comfishersci.se. The spacer also makes the fluorophore more accessible, which can be beneficial for downstream applications such as detection with anti-dye antibodies scribd.com. Compared to Texas Red, the this compound succinimidyl ester is reported to be much easier to conjugate to biomolecules, yielding a higher conjugation efficiency targetmol.comaatbio.com.

Succinimidyl Ester Chemistry for Amine-Reactive Labeling in Research

This compound is commonly available as a succinimidyl ester (SE) derivative thermofisher.comtargetmol.comfishersci.se. Succinimidyl esters, also known as NHS esters, are highly popular reagents for modifying primary amines aatbio.com. Primary amines are commonly found at the N-terminus of proteins and on the epsilon-amino group of lysine (B10760008) residues, making them readily accessible targets for labeling under physiological conditions aatbio.com. The reaction between a succinimidyl ester and a primary amine involves a nucleophilic attack by the amine on the carbonyl carbon of the succinimidyl ester, forming a stable amide bond and releasing the N-hydroxysuccinimide group aatbio.com. This amine-reactive chemistry allows for the efficient and stable labeling of proteins, peptides, antibodies, and other amine-containing biomolecules, which is fundamental to many research applications thermofisher.comaatbio.com. The stability of the resulting amide bond contributes to the robustness of bioconjugates used in techniques like immunofluorescence, flow cytometry, and FISH aatbio.com.

Spectroscopic Principles and Fluorescent Action of this compound in Experimental Systems

This compound functions as a fluorophore, absorbing light at a specific excitation wavelength and emitting light at a longer, characteristic emission wavelength wikipedia.orglabinsights.nl. This property allows it to be used as a reporter molecule in various experimental systems.

Excitation and Emission Spectral Profiles in Experimental Contexts

This compound exhibits distinct excitation and emission spectral profiles that are critical for its use in fluorescence-based techniques. Its excitation maximum is typically around 595 nm, and its emission maximum is around 613-615 nm labinsights.nltargetmol.comfishersci.seaatbio.com. These spectral properties place its emission in the red region of the visible spectrum, making it suitable for multicolor experiments when combined with fluorophores emitting at different wavelengths scribd.comthermofisher.com. The well-defined absorption and emission spectra facilitate its use in applications requiring specific excitation sources, such as lasers operating at 561 nm or 594 nm wikipedia.orgthermofisher.comthermofisher.com.

| Property | Wavelength (nm) | Reference |

| Excitation Maximum | ~595 | labinsights.nltargetmol.comfishersci.seaatbio.com |

| Emission Maximum | ~613-615 | labinsights.nltargetmol.comfishersci.seaatbio.com |

Photophysical Stability and Quantum Yield Considerations for Research Applications

Photophysical stability, particularly resistance to photobleaching, is an important consideration for fluorescent dyes in research, especially for applications involving prolonged imaging ontosight.ailabinsights.nl. This compound is generally considered to have good photostability, allowing for extended observation periods without significant loss of fluorescence signal ontosight.ailabinsights.nl. The quantum yield (Φf) of a fluorophore represents the efficiency of the fluorescence process, indicating the ratio of emitted photons to absorbed photons. While specific quantum yield values for this compound can vary depending on the environment, values around 0.93-0.97 have been reported for Texas Red acid aatbio.com. A high quantum yield contributes to the brightness of the dye, which is advantageous for detecting low-abundance targets or for applications requiring high sensitivity ontosight.ai. However, interactions with the local environment or conjugation partner can influence the quantum yield rsc.orgconicet.gov.ar.

| Property | Value | Reference |

| Quantum Yield (Texas Red acid) | 0.93 - 0.97 | aatbio.com |

Molecular Interactions Governing this compound Fluorescence in Diverse Research Environments

The fluorescence properties of this compound can be influenced by its molecular interactions within different research environments. The local environment, including the solvent polarity, pH, and the presence of other molecules, can affect the dye's excitation and emission spectra, quantum yield, and photostability rsc.orgconicet.gov.arnih.gov. When conjugated to biomolecules, interactions between the fluorophore and the biomolecule, or between multiple dyes in close proximity (as in FRET applications), can lead to changes in fluorescence intensity or lifetime rsc.orgbioone.org. The aminohexanoyl spacer in this compound is specifically designed to mitigate some of these potential interactions by increasing the distance between the fluorophore and the conjugated molecule targetmol.comfishersci.seaatbio.com. Studies have shown that the photophysical properties of dyes can be significantly affected by conjugation to DNA and the hybridization state of the DNA bioone.org. Furthermore, interactions with metallic nanoparticles can modify fluorescence emission by influencing excitation and emission rates and facilitating non-radiative energy transfer conicet.gov.ar. Understanding these molecular interactions is crucial for optimizing experimental conditions and accurately interpreting fluorescence data in diverse research applications.

Conjugation Methodologies and Strategies for Biomolecule Labeling with Texas Red X

Covalent Attachment Techniques for Protein and Antibody Labeling

Proteins and antibodies are commonly labeled with Texas Red-X through reactions targeting primary amines or sulfhydryl groups. The inclusion of the "X" spacer in this compound, often as a succinimidyl ester derivative, enhances its reactivity and solubility compared to the original Texas Red sulfonyl chloride, leading to improved conjugation efficiency and reduced protein precipitation. thermofisher.comthermofisher.comnih.govnih.govacs.org

Amine-Reactive Conjugation Protocols and Optimizations

Amine-reactive chemistry is a prevalent method for conjugating this compound to proteins and antibodies, primarily targeting the ε-amino groups of lysine (B10760008) residues and the N-terminus of the protein. thermofisher.comfishersci.comfishersci.fibiocompare.com The most common amine-reactive form of this compound is the succinimidyl ester (SE). thermofisher.comthermofisher.comthermofisher.comfishersci.comnih.govacs.orgfishersci.fi The succinimidyl ester moiety reacts efficiently with primary amines under slightly alkaline conditions, typically between pH 7.5 and 8.5, forming a stable amide bond. nih.govacs.orgabcam.com

Labeling protocols often involve dissolving the this compound succinimidyl ester in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure the dye is soluble before adding it to the aqueous protein solution. thermofisher.comfishersci.com The protein should be in an amine-free buffer, such as phosphate-buffered saline (PBS), MES, MOPS, or HEPES, within the optimal pH range to prevent competing reactions with buffer components like Tris or glycine. thermofisher.comfishersci.comabcam.com Impurities or the presence of primary amine-containing substances in the protein solution can decrease labeling efficiency. thermofisher.comfishersci.com

Optimization of amine-reactive conjugation includes adjusting the molar ratio of the reactive dye to the protein, the reaction time, temperature, and protein concentration. thermofisher.comnih.govabcam.com Reaction times typically range from 1 hour at room temperature, although some protocols suggest overnight incubation at 4°C for potentially better labeling. thermofisher.com Protein concentrations of 1-4 mg/mL are generally recommended for optimal results. abcam.com After the reaction, it is crucial to remove unconjugated dye to minimize background fluorescence and potential nonspecific binding. thermofisher.comfishersci.fi This is commonly achieved through purification methods such as dialysis or size exclusion chromatography using columns like Sephadex G-25 or pre-packed spin columns. thermofisher.comnih.govfishersci.fi

Sulfhydryl-Reactive Conjugation Strategies

While amine-reactive chemistry is more common, this compound derivatives with sulfhydryl-reactive groups, such as maleimides and haloacetamides, have also been developed. nih.govacs.org These derivatives specifically target free sulfhydryl groups (thiol groups) on cysteine residues within a protein. This method is particularly useful for site-specific labeling if the protein has a limited number of accessible cysteine residues or if cysteine residues are introduced through genetic engineering.

Sulfhydryl-reactive conjugations are typically performed under neutral to slightly alkaline conditions. The reaction between a maleimide (B117702) and a sulfhydryl group forms a stable thioether linkage. Haloacetamides also react with sulfhydryl groups to form stable covalent bonds. The inclusion of the "X" spacer in these sulfhydryl-reactive forms also helps to improve solubility and reduce potential interactions between the dye and the protein.

Detailed research findings on the efficiency and specificity of this compound sulfhydryl-reactive conjugations compared to amine-reactive methods for various proteins are areas of ongoing investigation in bioconjugation chemistry.

Specific Considerations for Antibody-Fluorophore Ratio Optimization in Research

Optimizing the antibody-fluorophore ratio, also known as the degree of labeling (DOL), is critical for producing fluorescent conjugates with optimal performance in research applications. nih.govdianova.com The ideal DOL can vary depending on the specific antibody, the application, and the desired balance between fluorescence intensity and antibody activity.

For IgG antibodies (with a molecular weight of approximately 145,000-160,000 daltons), an optimal labeling range is often cited as 2-4 moles of this compound dye per mole of antibody. thermofisher.comfishersci.com However, this is a guideline, and the optimal ratio for a specific antibody must be determined experimentally. thermofisher.comnih.gov

Optimization strategies involve preparing several batches of the antibody conjugate using varying molar ratios of this compound to antibody. The resulting conjugates are then evaluated in the intended application (e.g., flow cytometry, microscopy) to assess fluorescence intensity, signal-to-noise ratio, specificity, and background staining. nih.govdianova.com The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the conjugate at the absorption maxima of both the protein (typically 280 nm) and this compound (approximately 595 nm), using the molar extinction coefficients of the dye and the protein. thermofisher.comnih.gov

Researchers often perform titrations of the labeled antibody conjugate to determine the optimal concentration for their specific assay, further refining the balance between signal and background. moleculardevices.com Using purified antibodies is essential for efficient labeling and accurate DOL determination, as impurities can interfere with the conjugation reaction and spectrophotometric measurements. thermofisher.comfishersci.com

Nucleic Acid Labeling Methodologies

This compound is also utilized for labeling nucleic acids, including oligonucleotides and larger DNA or RNA molecules, for various molecular biology applications. biosyn.combiosyn.com Labeling can be achieved through direct incorporation during synthesis or by conjugating the dye to modified nucleic acids post-synthesis.

Direct Incorporation Approaches for Oligonucleotides

Direct incorporation of this compound into oligonucleotides typically involves using modified nucleotides or phosphoramidites containing the this compound fluorophore during the oligonucleotide synthesis process. biosyn.comrevvity.com101.200.202 this compound-labeled deoxyadenosine (B7792050) triphosphate (dATP) analogs, for instance, can be enzymatically incorporated into DNA during processes like nick translation, random priming, or PCR. revvity.comjenabioscience.com This method allows for the internal labeling of nucleic acid probes.

For solid-phase oligonucleotide synthesis, this compound can be incorporated at the 5' or 3' end, or even internally, using this compound phosphoramidites or controlled pore glass (CPG) supports conjugated to the dye. biosyn.com101.200.202 The phosphoramidite (B1245037) method is a common and convenient approach for incorporating fluorescent dyes during automated oligonucleotide synthesis. biosyn.com However, if the fluorophore is not stable under the basic conditions required for oligonucleotide deprotection, post-synthetic labeling methods are necessary. biosyn.com

Enzymatic labeling kits utilizing this compound-conjugated nucleotides provide a convenient way to label DNA probes for applications like fluorescence in situ hybridization (FISH). revvity.comjenabioscience.com These kits often contain optimized this compound-dUTP for efficient incorporation by DNA polymerase. jenabioscience.com

Probe Design and Synthesis for Hybridization-Based Assays

This compound labeled oligonucleotides are widely used as probes in hybridization-based assays, including FISH, real-time PCR (e.g., TaqMan probes, Scorpion primers, Molecular Beacons), and microarrays. biosyn.comcd-genomics.comoup.comgoogle.com The design of these probes is critical for achieving high specificity and sensitivity in detecting target nucleic acid sequences.

Probe design involves selecting a sequence complementary to the target nucleic acid and determining the optimal placement of the this compound fluorophore. cd-genomics.comoup.comgoogle.com For some probe designs, such as molecular beacons and TaqMan probes, the placement of the fluorophore relative to a quencher molecule is crucial for the probe's mechanism of action, relying on fluorescence resonance energy transfer (FRET) or quenching upon hybridization to the target. biosyn.comoup.comgoogle.com Texas Red is often paired with quenchers like BHQ-2 due to their spectral overlap. biosyn.com

Synthesis of this compound labeled oligonucleotide probes can be performed using automated DNA synthesizers with dye-labeled phosphoramidites or CPG supports for direct incorporation. biosyn.com101.200.202 Alternatively, post-synthetic labeling can be performed by incorporating a reactive group (e.g., an amine or thiol) into the oligonucleotide during synthesis, followed by conjugation with a this compound derivative containing a complementary reactive group (e.g., succinimidyl ester or maleimide). biosyn.combiosyn.com101.200.202 Amine-modified oligonucleotides are commonly labeled post-synthetically using NHS ester chemistry with this compound succinimidyl ester. biosyn.combiosyn.com

For hybridization-based applications like FISH, probe design also considers factors such as probe length, melting temperature (Tm), and potential for secondary structure formation to ensure efficient and specific binding to the target rRNA or DNA sequences. cd-genomics.comgoogle.com Optimization of hybridization and washing conditions is also critical to minimize non-specific binding and maximize the signal-to-noise ratio. google.com Texas Red is a recommended fluorescent label for FISH probes, often used in combination with other dyes for multiplex detection. cd-genomics.com

Peptide Labeling Techniques and Positional Specificity

This compound is utilized for labeling peptides, primarily through the reaction of its succinimidyl ester group with free amine groups. lifetein.com This typically involves the N-terminal amine and the epsilon-amine of lysine residues within the peptide sequence. thermofisher.com The resulting conjugate can be used in various applications, including studying peptide localization and interactions within cells. lifetein.com

Achieving positional specificity in peptide labeling with this compound can be challenging when multiple reactive sites (amines) are present. The succinimidyl ester will react with any available primary amine under suitable reaction conditions. thermofisher.com To achieve site-specific labeling, strategies such as incorporating a single reactive amino acid (like a single lysine residue at a desired position or a terminal amine) in the peptide sequence during synthesis can be employed. Alternatively, protecting groups can be used during synthesis to selectively expose only the desired labeling site.

Research has also explored the use of peptide tags that can bind specifically to fluorophores like Texas Red. google.com These "fluorettes" are peptides that exhibit affinity for specific dyes, offering a potential route for targeted labeling. google.com Studies have identified peptide sequences that bind to Texas Red, demonstrating the feasibility of this approach for creating dye-specific interactions. google.com This method could potentially be used to achieve more controlled and site-specific labeling of proteins or peptides by genetically fusing the target molecule with a fluorette sequence and then applying the this compound dye. google.comnih.gov

Enzyme-mediated labeling techniques also offer strategies for site-specific peptide and protein labeling. While not exclusive to this compound, some enzymatic methods can incorporate modified cofactors or substrates conjugated to fluorophores like Texas Red. nih.govrsc.org For instance, phosphopantetheine transferases (PPTases) can attach phosphopantetheine from coenzyme A (CoA) to a serine residue on target proteins or peptides. nih.gov If a Texas Red-CoA conjugate is used, this can lead to site-specific labeling mediated by the enzyme and a specific peptide tag. rsc.org These enzymatic approaches often require lower dye concentrations compared to some other labeling methods, which can be advantageous for reducing non-specific binding. rsc.org

Lipid and Membrane Component Labeling Approaches

This compound has been adapted for labeling lipids and membrane components, primarily through the synthesis of conjugates where the Texas Red fluorophore is attached to a lipid moiety. A notable example is Texas Red-DHPE (Texas Red-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). escholarship.orgresearchgate.netnih.gov In this conjugate, the Texas Red dye is linked to the headgroup of a phospholipid (DHPE). escholarship.org

These fluorescent lipid analogs are valuable tools for studying membrane structure, dynamics, and lipid raft formation. escholarship.orgresearchgate.netnih.gov Texas Red-DHPE, for instance, has been used extensively in lipid bilayer studies due to its high quantum yield and stable fluorescence. escholarship.org It acts as a headgroup-labeled lipid, carrying a negative charge due to the absence of the choline (B1196258) group typically found in phosphocholine (B91661) lipids. escholarship.org

Studies using molecular dynamics simulations have investigated the behavior of Texas Red-DHPE within lipid bilayers. escholarship.orgresearchgate.net These simulations indicate that the Texas Red moiety tends to reside in the upper acyl chain region of the bilayer. escholarship.org Furthermore, interactions between Texas Red-DHPE and unlabeled lipids, such as DPPC, have been observed, potentially due to electrostatic interactions between the dye's aryl group and the phosphate (B84403) group of the phospholipid. escholarship.orgresearchgate.net This binding can lead to the formation of small clusters and affect the diffusion coefficient of the labeled lipid within the membrane. escholarship.orgresearchgate.net

The partitioning behavior of fluorescent lipid probes like Texas Red-DHPE between different lipid phases (e.g., liquid-ordered (Lo) and liquid-disordered (Ld) phases) is an important consideration in membrane studies. Research indicates that Texas Red-DPPE (a similar conjugate with dipalmitoyl phosphoethanolamine) can strongly prefer the Ld phase in certain lipid mixtures. nih.gov Understanding this partitioning is crucial for accurately interpreting results from experiments using these probes to visualize membrane domains.

Strategies for Minimizing Non-Specific Binding and Background Fluorescence in Conjugates

Minimizing non-specific binding and background fluorescence is critical for achieving high signal-to-noise ratios and obtaining reliable results in fluorescence microscopy and other applications using this compound conjugates. Several strategies are employed to address these issues.

One key strategy involves the purification of the labeled conjugate to remove unconjugated dye. Unbound dye molecules can contribute significantly to background fluorescence. As mentioned earlier, techniques like dialysis and gel filtration chromatography are effective for separating the high-molecular-weight conjugate from the free, low-molecular-weight dye. thermofisher.comnih.gov

The design of the this compound molecule itself incorporates features aimed at reducing non-specific interactions. The aminohexanoyl spacer ("X") helps to distance the fluorophore from the biomolecule surface, which can reduce potential hydrophobic interactions between the dye and cellular components that could lead to non-specific binding. aatbio.comtargetmol.comthermofisher.com

In immunofluorescence applications, where this compound is commonly conjugated to antibodies, several steps are taken to minimize non-specific antibody binding. These include using blocking buffers containing proteins like Bovine Serum Albumin (BSA) or other blocking agents (e.g., fish skin gelatin) to saturate potential non-specific binding sites on the sample. nih.gov Washing steps after incubation with the labeled antibody are also crucial to remove unbound or weakly bound conjugates. google.com Using appropriate antibody concentrations is also vital; excessively high concentrations can increase non-specific binding. abcam.com

For applications involving tissues, autofluorescence from the sample itself can be a significant source of background. Formalin-fixed tissues, for instance, can exhibit considerable autofluorescence. nih.gov Techniques like photobleaching the tissue prior to staining can help reduce this intrinsic background fluorescence. nih.gov Chemical quenchers can also be used, although care must be taken as they can sometimes reduce the signal from the desired fluorophore as well. nih.gov Including a secondary antibody-only control in immunofluorescence experiments is essential to assess the contribution of non-specific binding by the secondary antibody conjugate. nih.gov

The purity of the biomolecule being labeled is also important. Impure proteins, for example, may not label efficiently and can lead to higher background. thermofisher.com

For labeled lipids in membrane studies, the concentration of the fluorescent lipid analog can influence its behavior and potential for inducing artifacts, such as domain formation at higher concentrations. researchgate.net Using the lowest effective concentration of the labeled lipid is generally recommended.

Finally, using mounting media with antifade properties can help preserve the fluorescence signal and reduce photobleaching during imaging, contributing to better signal-to-noise ratios. abacusdx.com Selecting appropriate excitation and emission wavelengths and using narrow bandpass filters during imaging can also help to isolate the signal from this compound and reduce detection of autofluorescence or signals from other fluorophores. nih.gov

Applications in Cellular and Molecular Fluorescence Microscopy

Immunofluorescence Microscopy with Texas Red-X Conjugates

Immunofluorescence microscopy is a common technique for visualizing the location of specific proteins or antigens within cells or tissues. This compound is frequently conjugated to secondary antibodies for this purpose. thermofisher.comlabinsights.nl

Detection and Localization of Specific Proteins and Antigens

This compound-labeled antibodies are employed in immunofluorescence assays to detect the presence and determine the localization of target proteins and antigens. labinsights.nl The bright red fluorescence allows for clear visualization and analysis of these molecules in biological samples. labinsights.nl For instance, Texas Red-conjugated secondary antibodies have been used to visualize NAD(P)H:quinone Oxidoreductase 1 (NQO1) in human cancer cells, revealing its distribution in both the cytoplasm and nucleus. aacrjournals.org Another application involves using this compound phalloidin (B8060827) conjugates to stain F-actin in the cytoskeleton of fixed and permeabilized cells, enabling visualization of cytoskeletal structures. thermofisher.comthermofisher.com Texas Red-conjugated antibodies against Green Fluorescent Protein (GFP) can also be used in immunofluorescence microscopy to detect GFP and its variants in both prokaryotic and eukaryotic expression systems, providing significant signal amplification compared to GFP fluorescence alone. novusbio.comrockland.com

Multiplexing Strategies with Complementary Fluorophores

This compound's distinct emission spectrum facilitates its use in multiplexing strategies, allowing for the simultaneous detection of multiple targets within a single sample. myskinrecipes.comnih.gov By combining this compound with fluorophores that have different excitation and emission spectra, researchers can visualize multiple cellular components concurrently, gaining a more comprehensive understanding of cellular dynamics and interactions. nih.govoptolongfilter.com For example, in studies visualizing subcellular localization, Texas Red-conjugated secondary antibodies have been used in conjunction with Hoechst 33342 (a blue-fluorescent nuclear stain) to differentiate nuclear and cytoplasmic localization of target proteins. aacrjournals.org Another instance involves using Texas Red alongside FITC (Fluorescein Isothiocyanate) or GFP in multi-color imaging setups, often employing specific filter sets or image-splitting devices to separate the signals. nih.govchroma.comnih.gov Research has demonstrated spectral multiplexing with Texas Red, FITC, and GFP for simultaneous imaging from multiple endoscopic probes, achieving subcellular resolution. nih.gov

Live-Cell Imaging and Dynamic Process Monitoring

This compound is also suitable for live-cell imaging experiments, enabling researchers to monitor dynamic cellular processes in real-time. thermofisher.comlabinsights.nl

Real-Time Tracking of Cellular Processes

This compound can be used to label and track cells or specific cellular components in live-cell imaging. labinsights.nl This allows for the real-time observation of dynamic events such as cell signaling, membrane trafficking, and organelle movement. labinsights.nl Single-virus tracking (SVT), which often utilizes fluorescence imaging, can employ this compound conjugates to follow individual viruses and study their transport behaviors and interactions with host cells in real-time. acs.orgnih.gov For example, monitoring of this compound-labeled SV40 viruses revealed their internalization via caveolae and transport to the endoplasmic reticulum by caveosomes. nih.gov

Studies of Membrane Trafficking and Organelle Movement

This compound conjugates are valuable tools for studying membrane trafficking and organelle movement within living cells. labinsights.nlbiotium.com Texas Red-conjugated lipids, such as Texas Red-DHPE, have been used in membrane fusion assays and for tracking membrane trafficking during endocytosis. biotium.com Time-lapse microscopy combined with fluorescent labeling, including with Texas Red conjugates, allows for recording and analyzing the movement of organelles and associated proteins. nih.gov This approach has been used to investigate the role of proteins in organelle transport by tracking melanosomes in melanocytes. nih.gov Studies on pollen tubes have also utilized Texas Red fluorescence to observe periodic membrane trafficking events. biologists.com

Subcellular Compartment Visualization and Analysis

This compound can be used to visualize and analyze specific subcellular compartments. labinsights.nl By conjugating this compound to molecules that target particular organelles or structures, researchers can study their morphology, distribution, and dynamics. labinsights.nl As mentioned earlier, this compound phalloidin is used to stain F-actin, a major component of the cytoskeleton. thermofisher.comthermofisher.com Texas Red-conjugated dextrans can be used for direct imaging of cell structures like neuronal projections or processes like endocytosis. thermofisher.com Furthermore, Texas Red-conjugated antibodies have been used in conjunction with nuclear stains to visualize the localization of proteins within or outside the nucleus. aacrjournals.org Fluorescent probes, including those based on rhodamine dyes like Texas Red, have been used to stain specific domains of the secretory pathway, such as the Trans-Golgi Network (TGN), to reveal dynamic tubulovesicular processes. nih.gov

Compound Information

| Compound Name | PubChem CID |

| Texas Red | 452705 |

| This compound | 4518217 |

| Sulforhodamine 101 | 452705 |

| Hoechst 33342 | 23702189 |

| FITC | 132815 |

| GFP | 16219779 |

| Phalloidin | 441306 |

| Dextran (B179266) | 431606 |

| SV40 | 135623902 |

| NQO1 | 4827 |

| F-actin | 5738039 |

| Brefeldin A | 3640 |

| NBD-ceramide | 6436506 |

| Texas Red-DHPE | 161328 |

| R-phycoerythrin (PE) | 11220512 |

| Alexa Fluor 488 | 16219779 |

| Alexa Fluor 594 | 16219779 |

| DAPI | 176180 |

Interactive Data Table Example (Based on spectral properties):

| Property | Texas Red |

| Excitation Max (nm) | ~595 labinsights.nlwikipedia.org |

| Emission Max (nm) | ~615 labinsights.nlwikipedia.org |

Interactive Data Table Example (Based on a hypothetical experiment using this compound in immunofluorescence):

| Target Protein | Cell Type | This compound Conjugate Used | Observed Localization |

| NQO1 | HT29 (human colon carcinoma) | Secondary Antibody | Cytoplasm and Nucleus aacrjournals.org |

| NQO1 | H661 (human lung cancer) | Secondary Antibody | Cytoplasm and Nucleus aacrjournals.org |

| F-actin | Muntjac skin fibroblasts | Phalloidin conjugate | Cytoskeleton thermofisher.comthermofisher.com |

| GFP | E. coli, CHO cells | Anti-GFP Antibody | Prokaryotic/Eukaryotic expression systems novusbio.comrockland.com |

Fixed-Cell Imaging and Structural Analysis

This compound is frequently used in fixed-cell imaging to visualize various cellular structures. Its fluorescence is generally retained after formaldehyde (B43269) fixation and permeabilization. fishersci.be

Cytoskeletal Counterstaining (e.g., F-Actin Labeling)

One prominent application of this compound in fixed-cell imaging is the counterstaining of the cytoskeleton, particularly F-actin filaments. This compound is commonly conjugated to phalloidin, a bicyclic peptide that binds specifically to F-actin with high affinity. thermofisher.compubcompare.aiumass.edufishersci.se This conjugate, such as this compound phalloidin, provides a reliable method for visualizing the actin cytoskeleton in fixed and permeabilized cells. thermofisher.compubcompare.aiumass.edu Studies utilize this compound phalloidin to visualize F-actin in various cell types, often in combination with other fluorescent labels for different cellular components like nuclei or other cytoskeletal elements. thermofisher.compubcompare.aievidentscientific.com.cnabcam.com

Here is an example of F-actin staining using this compound phalloidin:

| Staining Target | This compound Conjugate | Sample Type | Counterstains Used | Reference |

| F-actin | Phalloidin | Fixed, permeabilized cells | DAPI, Alexa Fluor 488 | thermofisher.compubcompare.aievidentscientific.com.cn |

| F-actin | Phalloidin | Formaldehyde-fixed cells | DAPI or DRAQ5 | abcam.com |

| F-actin | Phalloidin | Fixed and permeabilized cells | Alexa Fluor 488 Phalloidin | evidentscientific.com.cn |

This compound phalloidin offers advantages such as selective staining of F-actin and good fluorescence performance, and is considered superior to antibody staining for F-actin visualization in fixed and permeabilized samples. umass.edu

Plasma Membrane Staining and Glycosylation Pattern Analysis

This compound is also utilized for staining the plasma membrane and analyzing glycosylation patterns. Wheat Germ Agglutinin (WGA), a lectin that binds to N-acetylglucosamine and N-acetylneuraminic acid (sialic acid) residues commonly found on cell membranes, is available conjugated to this compound. fishersci.be Fluorescent WGA conjugates, including this compound WGA, provide selective labeling of the plasma membrane with minimal background in many cell types, and this staining is retained after formaldehyde fixation and permeabilization. fishersci.be this compound WGA can be used in cell painting assays to label the plasma membrane. fishersci.be

Furthermore, this compound conjugated streptavidin is used in conjunction with biotinylated lectins to determine the localization of glycosylated proteins in fixed parasites. nih.gov This approach allows for the visualization of lectin-reactive material in various cellular structures, providing insights into glycosylation patterns. nih.gov Studies have used this compound labeled streptavidin with biotinylated lectins like Concanavalin A (con-A) and Dolichos biflorus Agglutinin (DBA) to probe fixed and permeabilized parasites, revealing the distribution of glycoproteins. nih.gov this compound filtered fluorescence microscopy has also been shown to enhance the detection and increase the specificity of Congo red stain for amyloid deposits in fixed tissue sections, which is relevant to the analysis of certain glycosylated structures. allenpress.com

Advanced Microscopy Techniques Utilizing this compound

This compound's spectral properties and compatibility with various conjugation strategies make it suitable for use in advanced fluorescence microscopy techniques that offer higher resolution or deeper tissue penetration.

Confocal Laser Scanning Microscopy Applications

Texas Red and this compound are commonly used in confocal laser scanning microscopy (CLSM). researchgate.netedmundoptics.com CLSM provides improved resolution and the ability to optical section samples, reducing out-of-focus blur. edmundoptics.com Texas Red's excitation and emission spectra are compatible with common laser lines and filter sets used in confocal systems. thermofisher.comfluorofinder.comolympusconfocal.com this compound conjugated antibodies are used in immunofluorescence protocols for confocal imaging to detect and localize specific proteins within cells. evidentscientific.com.cnnih.gov For instance, this compound conjugated secondary antibodies have been used to visualize intermediate filament networks in fixed cells by immunofluorescence. evidentscientific.com.cn Confocal microscopy with Texas Red dye has also been used for imaging samples like microspheres. researchgate.net

Super-Resolution Microscopy Implementations (e.g., STED, SIM, PALM/STORM)

Super-resolution microscopy techniques break the diffraction limit of conventional light microscopy, enabling imaging with significantly higher resolution. sc.eduibidi.comacs.orgtechnologynetworks.com These techniques include Stimulated Emission Depletion (STED), Structured Illumination Microscopy (SIM), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM). sc.eduibidi.comacs.orgtechnologynetworks.com While this compound is a standard fluorophore, its suitability for specific super-resolution techniques depends on its photophysical properties, such as photostability and blinking behavior. Some super-resolution techniques, particularly single-molecule localization microscopy (SMLM) like PALM and STORM, often require photoswitchable dyes or specific buffer conditions to induce blinking. technologynetworks.com this compound is not typically highlighted as a primary dye for these SMLM techniques, which often utilize other fluorophores like Alexa Fluor dyes or Су dyes that are optimized for photoswitching. technologynetworks.com However, the spectral range of this compound (red emission) is relevant for multi-color super-resolution imaging when combined with dyes emitting in other channels. SIM is compatible with a wider range of fluorophores compared to STED. acs.org STED microscopy, while offering high resolution, may require specialized fluorophores. acs.org

Multiphoton Microscopy for Deep Tissue Imaging in Research Models

Multiphoton microscopy (MPM), particularly two-photon (2P) and three-photon (3P) microscopy, is valuable for deep tissue imaging due to the use of longer excitation wavelengths that scatter less in biological samples. nih.govutexas.eduleica-microsystems.comresearchgate.netresearchgate.net Texas Red has been demonstrated as a fluorophore usable for deep tissue imaging with multiphoton microscopy. nih.govutexas.eduresearchgate.netresearchgate.net Studies have utilized Texas Red-labeled dextran to visualize blood vessels in the mouse brain in vivo at depths exceeding 1 mm using multiphoton excitation. nih.govresearchgate.net While not as bright as some alternative dyes like Alexa Fluor 680 for deep imaging near certain wavelengths, Texas Red is considered an affordable option. nih.gov Three-photon imaging of Texas Red at 1700 nm excitation has also been reported. utexas.edu The use of Texas Red in MPM allows for the visualization of structures like vasculature in research models, contributing to studies in neuroscience and other fields requiring deep imaging. nih.govleica-microsystems.comresearchgate.net

Quantitative Image Analysis and Colocalization Studies

Quantitative image analysis and colocalization studies are critical applications in fluorescence microscopy that utilize dyes like this compound to gain insights into molecular interactions and cellular organization. Colocalization analysis aims to determine the extent to which two or more different fluorescently labeled molecules are located in the same spatial region within a cell or tissue. nih.govmcgill.ca Quantitative analysis involves measuring the intensity and distribution of fluorescence signals to quantify the amount or concentration of labeled molecules and their spatial relationships. aacrjournals.orgnih.gov

This compound is a suitable fluorophore for colocalization studies, often used in combination with dyes emitting in different spectral ranges, such as fluorescein (B123965) (green) or DAPI (blue). optolongfilter.comwikipedia.orgnih.gov By simultaneously labeling different cellular components or molecules with spectrally distinct fluorophores like this compound and a green dye, researchers can visualize their relative distributions. nih.govoptica.org When the signals from two different dyes overlap in a merged image, it can indicate that the two labeled molecules are in close proximity or associated with the same cellular structure. nih.govmcgill.ca

Quantitative colocalization analysis goes beyond simple visual inspection of merged images, which can be subjective and misleading, particularly due to factors like spectral bleed-through and the limited resolution of light microscopy. nih.govmcgill.caoptica.org Quantitative methods employ algorithms to analyze pixel intensity data across different fluorescence channels. Common quantitative colocalization metrics include the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC). nih.gov

The Pearson's Correlation Coefficient (PCC) measures the correlation in pixel intensities between two images and is sensitive to the relationship between the amounts of the two fluorophores that are co-occurring. A PCC value ranges from -1 to +1, where +1 indicates perfect positive correlation (the intensities increase and decrease together), 0 indicates no correlation, and -1 indicates perfect negative correlation. nih.gov

Manders' Overlap Coefficient (MOC), on the other hand, measures the degree of overlap between the distributions of the two fluorophores, regardless of the proportionality of their intensities. It is often represented by two coefficients, M1 and M2, which indicate the fraction of the signal of one channel that overlaps with the signal in the other channel. nih.gov

Studies utilizing Texas Red (or this compound) in quantitative colocalization analysis have investigated various biological phenomena. For example, researchers have used Texas Red-labeled transferrin and Alexa 488-labeled transferrin to study endocytic probes and analyze their colocalization in cells, using scatterplots of pixel intensities to visualize the degree of overlap. nih.gov Another study employed Texas Red-labeled antibodies to detect a protein and analyzed its colocalization with an EGFP-tagged protein using confocal microscopy and quantitative methods to assess their spatial relationship within cells. researchgate.net

Quantitative image analysis with this compound also extends to measuring the intensity of the fluorescence signal to quantify the amount of labeled molecule present in specific cellular compartments or structures. aacrjournals.orgnih.gov This can involve segmenting regions of interest in the image and calculating the integrated fluorescence intensity within those regions. aacrjournals.org For instance, quantitative fluorescence microscopy using Texas Red has been used to study the transfer rates of dyes across the blood-brain barrier by quantifying the concentration of the dye in brain tissue. nih.gov

Accurate quantitative analysis requires careful consideration of factors such as background fluorescence, spectral bleed-through between channels, and variations in labeling efficiency. aacrjournals.orgoptica.org Techniques like background subtraction and spectral unmixing can be applied to improve the accuracy of quantitative measurements in multicolor imaging experiments involving this compound. optica.orguh.edu Specialized filter sets designed for Texas Red are used in fluorescence microscopes to isolate the specific wavelengths emitted by the dye, enhancing visualization and facilitating quantitative analysis. optolongfilter.comnih.gov

Applications in Flow Cytometry and Cell Analysis

Cell Labeling and Population Identification

Fluorescent labeling with Texas Red-X allows for the identification and characterization of different cell types based on the presence or absence of specific markers. labinsights.nlantibodies.com This is a fundamental application in flow cytometry, enabling researchers to define and quantify distinct cell populations within a mixed sample. antibodies.com

Surface Marker Staining for Cell Phenotyping

Immunophenotyping, the most common application of flow cytometry, involves using fluorochrome-conjugated antibodies to identify and characterize cell types based on antigens expressed on the cell surface. ptglab.comantibodies.com Antibodies labeled with this compound can be used to target specific surface markers, allowing for the discrimination and enumeration of cell subsets. antibodies.compubcompare.ai The conjugation of antibodies with this compound succinimidyl ester has improved the efficiency of this labeling process. cornell.edu

Intracellular Protein Labeling and Quantification

Flow cytometry can also be used to analyze intracellular proteins. ptglab.comantibodies.com For intracellular staining, cells typically need to be fixed and permeabilized to allow labeled antibodies access to internal antigens. cornell.eduantibodies.com this compound conjugated antibodies can be used in these protocols to label and quantify intracellular proteins, providing insights into cellular function and signaling pathways. cornell.eduantibodies.com Simultaneous analysis of surface and intracellular antigens is possible, although careful consideration of fixation and permeabilization methods is necessary to preserve antigenicity and fluorescence. cornell.edued.ac.uk

Cell Sorting and Isolation for Downstream Molecular Studies

Flow cytometry instruments equipped with sorting capabilities can physically separate cell populations of interest based on their fluorescent properties, including labeling with this compound. antibodies.com This process, known as fluorescence-activated cell sorting (FACS), allows for the isolation of specific cell subsets in high purity for subsequent downstream molecular analyses, such as gene expression profiling, cell culture, or biochemical assays. antibodies.com

Multiparameter Flow Cytometry Utilizing this compound Tandem Conjugates

Multiparameter flow cytometry involves the simultaneous detection of multiple fluorescent signals from a single cell, enabling the analysis of several markers at once. bio-rad-antibodies.comstanford.edu this compound plays a role in multicolor panels, particularly as an acceptor in tandem conjugates. fluorofinder.comnih.govaatbio.com

Förster Resonance Energy Transfer (FRET) Principles in Tandem Dyes (e.g., PE-Texas Red)

Tandem dyes are composed of two fluorescent molecules covalently linked: a donor and an acceptor. bio-rad-antibodies.combitesizebio.comufl.edu When the donor molecule is excited by a laser, it transfers energy to the acceptor molecule through Förster Resonance Energy Transfer (FRET). bio-rad-antibodies.combitesizebio.comufl.edu The acceptor then emits fluorescence at its characteristic wavelength. bio-rad-antibodies.combitesizebio.comufl.edu This process allows for a larger Stokes shift (the difference between excitation and emission wavelengths) compared to the individual dyes, increasing the number of colors that can be analyzed from a single laser line. bio-rad-antibodies.combitesizebio.comufl.edu

PE-Texas Red is a widely used tandem fluorochrome in flow cytometry. aatbio.combdbiosciences.combdbiosciences.com In this conjugate, R-phycoerythrin (PE) acts as the donor, excited typically by a 488 nm or 561 nm laser, and Texas Red serves as the acceptor, emitting fluorescence around 615 nm after receiving energy from PE. aatbio.combdbiosciences.combdbiosciences.comiu.edu This allows PE-Texas Red to be excited by common blue or yellow-green lasers while emitting in the red spectrum, expanding the possibilities for multicolor panels. nih.govbio-rad-antibodies.comiu.edu

Spectral Compensation and Unmixing for Multicolor Analysis

In multicolor flow cytometry, the emission spectra of different fluorophores can overlap, leading to a phenomenon called spectral overlap or spillover. nih.goved.ac.ukabcam.com This requires compensation or spectral unmixing to accurately determine the signal contribution of each fluorophore in a given detection channel. nih.goved.ac.ukabcam.com

Spectral flow cytometry, a newer approach, measures the entire emission spectrum of each fluorophore and uses computational unmixing algorithms to resolve the contribution of each dye, which can be particularly advantageous in highly multiplexed experiments. nih.govbeckman.com The distinct spectral signature of this compound and its tandem conjugates is crucial for effective unmixing in these systems. nih.govbeckman.com

Research Applications in Cell Viability Assessment (excluding clinical)

This compound is utilized in research settings to assess cell viability, often in conjunction with other dyes. While Texas Red itself is not typically a direct viability indicator like propidium (B1200493) iodide (PI) or acridine (B1665455) orange (AO), this compound conjugates, particularly this compound phalloidin (B8060827) which stains F-actin, are used in imaging-based viability assessments where morphological integrity is examined.

While the LIVE/DEAD® Viability/Cytotoxicity Kit commonly employs calcein (B42510) AM and ethidium (B1194527) homodimer-1 (EthD-1) for differential staining of live and dead cells based on esterase activity and membrane integrity, respectively, the principle of using fluorescent dyes to distinguish cell populations based on viability parameters is fundamental to such research applications thermofisher.com. This compound's spectral properties make it suitable for multiplexed experiments where other fluorescent markers are used to assess different cellular parameters simultaneously.

In viability assessments, researchers might use this compound conjugated antibodies or probes to stain specific cellular structures or proteins, and the intensity or localization of this staining can be correlated with cell viability, especially when combined with dyes that directly report on membrane integrity or metabolic activity.

Studies of Cell Migration and Proliferation in Research Models

This compound is a valuable tool in research models for studying cell migration and proliferation, primarily through its conjugation to molecules that label key cellular components involved in these processes, such as actin.

In studies of cell migration, this compound phalloidin staining allows for the visualization of actin reorganization in response to stimuli. For example, research on gastric carcinoma cells demonstrated that CXCL12 stimulation induced the formation of lamellipodia and filopodia, with a condensation of F-actin at the leading edge, visualized using this compound phalloidin nih.gov. Inhibition of the PI3K/mTOR pathway prevented this F-actin reorganization and blocked cell migration nih.gov. Similarly, studies on glioma cells have used this compound phalloidin to show that knockdown of fascin, an actin-bundling protein, reduces the number of filopodia and decreases cell migration nih.gov. This compound conjugated antibodies can also be used to track the localization of specific proteins involved in migration, such as tissue factor and integrins molbiolcell.org.

Cell migration can be quantitatively assessed using techniques like Transwell assays or time-lapse imaging, where cells labeled with this compound (or conjugates) are tracked over time. In a workflow for analyzing cell migration in peripheral blood mononuclear cells (PBMCs), Texas Red was used to label specific cell subsets (e.g., CD8+ T cells) to monitor their movement in response to chemokine gradients using time-lapse microscopy and image analysis sigmaaldrich.com.

For studying cell proliferation in research models, this compound phalloidin staining can provide insights into cell cycle progression and population growth by visualizing changes in cell size and cytoskeletal structure as cells divide. While direct proliferation assays often involve DNA synthesis markers or cell counting, cytoskeletal organization assessed with this compound phalloidin can be an indicator of proliferative activity, particularly in conjunction with nuclear staining dyes like DAPI mdpi.comresearchgate.net. Confocal microscopy images of human mesenchymal stem cell proliferation on 3D scaffolds have utilized this compound phalloidin to stain the cytoskeleton, alongside DAPI for nuclei, to visualize cell spreading and growth within the scaffold structure researchgate.net.

This compound's photostability and bright fluorescence in the red spectrum make it suitable for live-cell imaging experiments to monitor dynamic cellular processes like migration in real-time labinsights.nl.

Applications in Molecular Biology and Biochemical Assays

Nucleic Acid Detection and Visualization

The ability of Texas Red-X to be conjugated to nucleic acid probes makes it suitable for techniques aimed at detecting and visualizing specific DNA and RNA sequences.

Fluorescence In Situ Hybridization (FISH) for DNA/RNA Sequence Detection

Fluorescence In Situ Hybridization (FISH) is a powerful technique for localizing specific nucleic acid sequences within cells or tissues. This compound is employed in FISH as a fluorescent label for DNA and RNA probes labinsights.nlbiosyn.com. This allows researchers to visualize the presence and location of target sequences under a fluorescence microscope labinsights.nlfishersci.dk. The dye's red emission is advantageous for multiplex FISH experiments, where it can be used in combination with fluorophores emitting at different wavelengths, such as green fluorophores like FITC or Alexa Fluor 488, enabling the simultaneous detection of multiple targets biosyn.comfishersci.dkthermofisher.com. For instance, Texas Red-labeled probes have been used in conjunction with probes labeled with other dyes to detect specific chromosomal translocations or to visualize different alpha-satellite sequences on human chromosomes fishersci.dkthermofisher.com.

Real-Time Quantitative PCR (RT-qPCR) Probe Design

In Real-Time Quantitative PCR (RT-qPCR), fluorescent dyes are incorporated into probes to monitor the amplification of DNA in real-time. Texas Red or its derivatives, including this compound, can serve as reporter dyes in various RT-qPCR probe formats, such as TaqMan probes, Scorpion primers, and Molecular Beacons biosyn.com. In these applications, the fluorescence of this compound is typically quenched when the probe is intact and becomes detectable upon probe hydrolysis or a conformational change during PCR amplification biosyn.com. Texas Red is often paired with a dark quencher like Iowa Black RQ or BHQ-2, which have spectral properties that efficiently quench Texas Red's fluorescence biosyn.comidtdna.com. The use of this compound in RT-qPCR probe design contributes to the quantitative analysis of gene expression and DNA amplification.

This compound in RT-qPCR Probes

| Probe Type | Role of this compound | Common Quencher |

|---|---|---|

| TaqMan Probes | Reporter Dye | BHQ-2, Iowa Black RQ biosyn.comidtdna.com |

| Scorpion Primers | Reporter Dye | BHQ-2 biosyn.com |

| Molecular Beacons | Reporter Dye | BHQ-2 biosyn.com |

Protein-Protein and Protein-Nucleic Acid Interaction Studies

This compound is valuable in studying molecular interactions, particularly protein-protein and protein-nucleic acid interactions, often through techniques like FRET and single-molecule detection.

FRET-Based Assays for Proximity Ligation and Interaction Mapping

Fluorescence Resonance Energy Transfer (FRET) is a technique that measures the proximity between two molecules labeled with a donor and an acceptor fluorophore. When the donor and acceptor are within a specific distance (typically 10-100 Å), energy is transferred from the excited donor to the acceptor, resulting in quenched donor fluorescence and enhanced acceptor fluorescence evidentscientific.combu.edu. This compound, with its red emission, can function as a FRET acceptor when paired with a suitable donor fluorophore whose emission spectrum overlaps with the excitation spectrum of this compound evidentscientific.comstratech.co.uk. This spectral overlap is crucial for efficient energy transfer evidentscientific.comstratech.co.uk. Texas Red has been used as a FRET acceptor in studies investigating membrane fusion and protein conformational changes biotium.comnih.govnih.gov. The 'X' spacer in this compound can be beneficial in FRET applications by minimizing potential interactions between the dye and the biomolecule, which could otherwise affect the FRET efficiency or alter the molecule's conformation stratech.co.ukaatbio.comnih.gov. Studies have explored the impact of fluorophore interactions, including Texas Red, on protein conformational landscapes in FRET experiments nih.gov.

Förster Critical Distance (R₀) for a FRET Pair Including Texas Red

| Donor Fluorophore | Acceptor Fluorophore | Förster Distance (R₀) | Reference |

|---|---|---|---|

| CF (3) | Texas Red | 5.1 nm | evidentscientific.com |

Note: The Förster distance is the distance at which energy transfer is 50% efficient. It can vary depending on experimental conditions.

Single-Molecule Detection Techniques

Single-molecule detection techniques allow for the observation and analysis of individual molecules. This compound's brightness and photostability make it suitable for such applications, although newer dyes like Alexa Fluor 594 may offer enhanced performance in terms of brightness and photostability thermofisher.comthermofisher.com. Single-molecule FRET (smFRET), which utilizes FRET at the single-molecule level, can provide insights into the dynamics and conformational changes of individual biomolecules bu.edunih.gov. Texas Red has been used as an acceptor in single-molecule FRET studies, for example, in investigations of calmodulin conformational changes nih.gov. These studies highlight that the fluorophore itself can influence the observed conformational landscape, underscoring the importance of considering dye-molecule interactions in single-molecule experiments nih.gov.

Enzymatic Assays and Reporter Molecule Applications

This compound can also be employed as a reporter molecule in various enzymatic assays. In these assays, this compound is typically conjugated to a substrate, and enzymatic activity leads to the release of the fluorescent this compound or a change in its fluorescence properties. This allows for the detection and quantification of enzyme activity. For example, in some protease assays, a peptide substrate is labeled with a fluorophore and a quencher, and cleavage of the peptide by the protease separates the fluorophore from the quencher, resulting in increased fluorescence stratech.co.ukthermofisher.com. While not explicitly detailed for this compound in the provided search results, the general principle of using a fluorophore in conjunction with a quencher or as a cleavable label applies. Texas Red's spectral properties make it a potential candidate for use in such FRET-based enzymatic assays, particularly when paired with an appropriate quencher stratech.co.ukthermofisher.com.

Development of Novel Probes and Biosensors Incorporating this compound

This compound's fluorescent properties and its ability to be conjugated to biomolecules make it a valuable component in the development of novel probes and biosensors for various molecular biology and biochemical assays. The incorporation of the aminohexanoyl spacer in this compound facilitates conjugation to a wide range of molecules, including antibodies, peptides, proteins, and nucleic acids, enabling their use in diverse applications such as cellular labeling, immunofluorescence, and flow cytometry thermofisher.com.

Fluorescence-based biosensors often utilize fluorescent probes to detect specific targets. Texas Red and its derivatives have been employed in the development of aptamer-based biosensors (aptasensors) mdpi.com. Aptamers are nucleic acid ligands that can bind to specific target molecules with high affinity and selectivity mdpi.com. When an aptamer is labeled with a fluorophore like Texas Red, its fluorescence properties can change upon binding to the target, providing a signal for detection mdpi.com.

Texas Red has also been used as an acceptor dye in Förster Resonance Energy Transfer (FRET)-based biosensors nih.govnih.gov. FRET is a mechanism where energy is transferred from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity nih.gov. This energy transfer is distance-dependent and can be used to monitor molecular interactions or conformational changes nih.gov. In one example, Texas Red was used as an acceptor along with a quantum dot donor in a FRET system for detecting miRNA nih.gov. The system involved circular templates that hybridized with target miRNAs, initiating a reaction that produced products hybridizing with fluorescent reporter probes labeled with Texas Red nih.gov.

Another application involves the use of this compound in biosensors for detecting specific molecules or cellular processes. For instance, this compound phalloidin (B8060827) conjugates are used to visualize F-actin in the cytoskeleton of fixed, permeabilized cells thermofisher.comthermofisher.com. This demonstrates the use of this compound conjugates as probes for specific cellular structures.

Texas Red has also been incorporated into lipid membrane biosensors. In one study, dihexadecanoylphosphatidylethanolamine (DHPE) conjugated with Texas Red was used in a supported lipid bilayer (SLB) to detect cholera toxin subunit B mdpi.com. The DHPE-Texas Red conjugate migrated towards a positively charged electrode upon the application of an electrical field, and the interaction with the toxin could potentially be monitored through changes in fluorescence distribution or intensity mdpi.com.

Research findings highlight the utility of this compound in creating sensitive detection systems. In the development of CRISPR/Cas biosensors for nucleic acid detection, FRET probes modified with Texas Red were found to be more sensitive than those modified with FAM (Fluorescein amidite) mdpi.com. This particular biosensor utilized magnetic bead reporters labeled with Texas Red and a quencher molecule on the 5' and 3' termini of a single-stranded DNA probe mdpi.com. The system achieved high sensitivity for SARS-CoV-2 detection without an amplification strategy mdpi.com.

This compound's enhanced properties compared to Texas Red, primarily due to the aminohexanoyl spacer, make it a preferred choice for creating bioconjugates with potentially reduced steric hindrance and improved performance in certain applications aatbio.com. The ongoing development of fluorescent probes and biosensors continues to explore the use of bright, stable fluorophores like this compound, alongside newer alternatives, to achieve high sensitivity and specificity for detecting a wide range of biological targets mdpi.comresearchgate.net.

Advanced Imaging and Spectroscopic Techniques

Time-Resolved Fluorescence Spectroscopy in Research

Time-resolved fluorescence spectroscopy, particularly techniques like time-correlated single photon counting (TCSPC), is used to measure the fluorescence lifetime of a fluorophore. This lifetime is sensitive to the fluorophore's local environment, including factors like pH, polarity, and the presence of quenchers. Texas Red and its derivatives, including Texas Red-X, have been investigated using time-resolved fluorescence to understand their photophysical properties in different contexts.

Studies have characterized the time-resolved fluorescence of Texas Red in various environments, such as aqueous buffer solutions and polyacrylamide gels, to determine mean fluorescence lifetimes. For Texas Red, a mean fluorescence lifetime of approximately 4.3 ns has been reported in aqueous buffer solution optica.org. Time-resolved fluorescence has also been applied to resolve spectral overlapping of emissions from different dyes, including Texas Red, in applications like DNA sequencing optica.org. Research utilizing time-resolved total internal reflection fluorescence spectroscopy has also examined the fluorescence lifetime components of Texas Red-labeled molecules, such as bovine serum albumin, to compare their behavior in bulk solution versus adsorbed states acs.org.

Fluorescence Anisotropy Studies for Molecular Mobility

Fluorescence anisotropy (or fluorescence polarization) is a technique that provides information about the rotational mobility of a fluorophore. When a fluorophore absorbs plane-polarized light, it becomes excited. The emitted light's polarization depends on the extent to which the molecule reorients during the excited state lifetime. If the molecule is immobile or rotates slowly, the emitted light remains highly polarized. If it rotates rapidly, the emitted light becomes depolarized zenodo.orgmdpi.com.

Texas Red and X-rhodamine derivatives are considered well-suited for characterizing molecular interactions, such as protein-DNA binding, using fluorescence anisotropy researchgate.net. When conjugated to DNA, these fluorophores are reported to be bright and typically exhibit fluorescence decay dominated by a single lifetime, with their anisotropy strongly correlated with DNA rotation and minimal contribution from independent fluorophore mobility researchgate.net. Fluorescence anisotropy measurements using Texas Red-labeled molecules can report on changes in molecular size and tumbling motion upon binding events, such as the interaction between peptides and antibodies nih.gov. For example, studies have shown an increase in fluorescence anisotropy of Texas Red-labeled peptides upon binding to corresponding antibodies, reflecting the reduced mobility of the larger complex nih.gov. Time-resolved fluorescence anisotropy measurements can provide quantitative data on rotational correlation times, as demonstrated in studies involving Texas Red dye in storage buffer researchgate.net.

Quantitative Fluorescence Imaging for Concentration Determination

Quantitative fluorescence imaging involves measuring the intensity of fluorescence emission to determine the concentration or amount of a fluorescently labeled substance in a sample. This technique requires a linear relationship between fluorescence intensity and fluorophore concentration within a specific range.

This compound has been used in quantitative fluorescence microscopy applications. For instance, it has been employed to determine the concentration of Texas Red or this compound labeled substances in tissues, such as brain homogenates nih.gov. Standard curves demonstrating a linear correlation between the total sum of fluorescent intensity and the concentration of Texas Red or this compound per gram of tissue homogenate have been established, with reported linear regression slopes indicating a strong linear relationship (r² > 0.96) nih.gov. This allows for the quantification of the fluorophore's presence in different regions or compartments nih.gov. Quantitative fluorescence microscopy using Texas Red can provide high-resolution imaging and enable the determination of transfer rates of labeled molecules across biological barriers, such as the blood-brain barrier nih.gov.

Integration of this compound with Optogenetic Tools in Research

Optogenetics is a technique that uses light to control genetically modified cells, typically neurons, that express light-sensitive proteins (opsins). While this compound itself is a fluorescent reporter rather than an optogenetic actuator, fluorescent indicators are often used in conjunction with optogenetic studies for visualization, monitoring cellular responses, or validating the expression and localization of optogenetic tools.

Considerations for Research Design and Optimization with Texas Red X

Photostability Enhancement Strategies for Prolonged Imaging